RS-15385-198

stereoselectivity α2-adrenoceptor binding affinity

Validating the specificity of α2-adrenoceptor-mediated phenotypes requires a chemically matched negative control. RS-15385-198 (pKi 6.32) exhibits >1,000-fold lower affinity than the active enantiomer RS-15385-197 (pKi 9.45), providing an ideal tool for distinguishing receptor-mediated effects from non-specific scaffold interactions. Key Advantages: • Enables stereochemical specificity control, eliminating non-specific background. • High purity (≥98%) ensures reproducible results across experimental batches. • Available in diverse pack sizes with reliable global logistics.

Molecular Formula C18H26N2O3S
Molecular Weight 350.5 g/mol
Cat. No. B12361150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-15385-198
Molecular FormulaC18H26N2O3S
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2
InChIInChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m0/s1
InChIKeyJKDBLHWERQWYKF-BMGDILEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RS-15385-198 Compound Identity and Class


The compound specified as (8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine is identified as the low-affinity enantiomer of delequamine (also designated RS-15385-197), known as RS-15385-198 [1]. This molecule belongs to the sulfonyldecahydro-8H-isoquino[2,1-g][1,6]naphthyridine class of α2-adrenoceptor antagonists [2]. The chiral centers at the 8a, 12a, and 13a positions are critical determinants of pharmacological activity, with the (8aR,12aS,13aS) configuration (RS-15385-197) exhibiting high affinity for α2-adrenoceptors (pKi 9.45 in rat cortex), whereas the (8aS,12aR,13aR) enantiomer (RS-15385-198) demonstrates markedly reduced affinity (pKi 6.32) under identical assay conditions [1].

Why RS-15385-198 Substitution Is Unjustified


Substitution among sulfonyldecahydroisoquinolino-naphthyridine derivatives or other α2-adrenoceptor antagonists is not scientifically defensible due to profound differences in stereochemical specificity, receptor subtype selectivity, and off-target binding profiles. Within this class, the (8aS,12aR,13aR) enantiomer (RS-15385-198) exhibits a >1,000-fold lower affinity for α2-adrenoceptors compared to its (8aR,12aS,13aS) counterpart [1]. Across the broader α2-antagonist landscape, compounds vary dramatically in α2/α1 selectivity ratios—ranging from approximately 30:1 for yohimbine to >14,000:1 for RS-15385-197 [2]—and differ fundamentally in their recognition of imidazoline binding sites [1]. Furthermore, subtype selectivity profiles across α2A, α2B, and α2C receptors are compound-specific [3], making direct interchange without validated comparative data a source of irreproducible experimental outcomes. The evidence presented below quantifies these non-interchangeable characteristics.

RS-15385-198 Comparative Evidence


Stereochemical Discrimination of Enantiomers

The (8aS,12aR,13aR) enantiomer (RS-15385-198) exhibits >1,300-fold lower binding affinity for α2-adrenoceptors relative to the (8aR,12aS,13aS) enantiomer (RS-15385-197). This stereochemical discrimination is among the most pronounced reported for α2-antagonist enantiomeric pairs and establishes the absolute requirement for stereochemical specification in procurement decisions [1].

stereoselectivity α2-adrenoceptor binding affinity enantiomeric discrimination

α2/α1 Adrenoceptor Selectivity Advantage

RS-15385-197 (the active enantiomer) demonstrates an α2/α1 selectivity ratio exceeding 14,000:1 in binding assays, which is orders of magnitude greater than classical α2-antagonists. In comparison, idazoxan exhibits a selectivity ratio of 245:1, and yohimbine—the prototypical α2-antagonist—shows only a 45:1 ratio under comparable conditions [1][2].

α2/α1 selectivity adrenoceptor off-target activity functional antagonism

Imidazoline Site Binding Discrimination

RS-15385-197 exhibits no detectable affinity for the non-adrenoceptor imidazoline binding site (pKi <5) when assessed by [3H]-idazoxan displacement, in marked contrast to idazoxan which binds imidazoline sites with high affinity (Ki ≈ 10 nM). This property distinguishes RS-15385-197 as a 'pure' α2-adrenoceptor tool compound, free from the imidazoline pharmacology that complicates interpretation of experiments using idazoxan-class antagonists [1].

imidazoline binding site I2 receptor non-adrenoceptor radioligand binding

Radioligand Binding Site Detection

[3H]-RS-15385-197 binds to rat cerebral cortex membranes with a Kd of 0.08–0.14 nM and labels a site density of 275 fmol/mg protein—significantly higher than the 121 fmol/mg protein labeled by [3H]-yohimbine under identical conditions. This higher Bmax indicates that [3H]-RS-15385-197 recognizes a broader or more accessible population of α2-adrenoceptor binding sites compared to the classical radioligand [3H]-yohimbine [1].

radioligand receptor autoradiography binding site density α2-adrenoceptor subtypes

Functional Potency in Noradrenaline Release

In hypothalamic slice preparations, RS-15385-197 potentiates K+-evoked [3H]-noradrenaline release with an EC50 of 9 nM, whereas idazoxan and yohimbine exhibit approximately 100-fold lower potency (EC50 values in the micromolar range) in the same assay system. This difference in functional antagonism potency reflects the superior α2-adrenoceptor affinity and selectivity of RS-15385-197 at native presynaptic autoreceptors [1].

functional antagonism pA2 noradrenaline release ex vivo pharmacology

Oral Bioavailability and CNS Penetration

RS-15385-197 demonstrates potent oral activity in vivo, antagonizing UK-14,304-induced mydriasis with an oral AD50 of 96 μg/kg in anesthetized rats. For comparison, this level of oral CNS α2-antagonism exceeds that achievable with yohimbine at comparable doses and distinguishes RS-15385-197 from peripherally-restricted α2-antagonists such as L-659,066 [1]. The compound also exhibits CNS penetration as evidenced by antagonism of centrally-mediated clonidine-induced mydriasis (intravenous AD50 = 7 μg/kg) [1].

oral bioavailability CNS penetration mydriasis in vivo pharmacology

RS-15385-198 Research Applications


Stereochemical Negative Control

The (8aS,12aR,13aR) enantiomer (RS-15385-198), with its >1,300-fold lower α2-adrenoceptor affinity (pKi 6.32 vs. 9.45 for RS-15385-197), serves as an ideal stereochemical negative control for validating the specificity of α2-mediated effects observed with the active enantiomer. In experimental designs requiring demonstration that an observed phenotype is stereospecific and therefore receptor-mediated, this compound provides a chemically matched, low-affinity comparator that controls for non-specific effects arising from the identical core scaffold [1].

Radioligand Development and Autoradiography

The active enantiomer (RS-15385-197) in tritiated form ([3H]-RS-15385-197) is established as a high-affinity radioligand (Kd = 0.08–0.14 nM) for α2-adrenoceptor labeling in tissue membranes and autoradiography. Its detection of 2.27-fold greater binding site density (Bmax 275 fmol/mg) compared to [3H]-yohimbine (121 fmol/mg) makes it a superior probe for quantifying total α2-adrenoceptor populations in brain and peripheral tissues [2]. This application is particularly relevant for receptor mapping studies, receptor occupancy assays, and ex vivo binding experiments following drug treatment.

Imidazoline-Independent α2 Pharmacology

For studies requiring isolation of α2-adrenoceptor-mediated signaling from imidazoline receptor (I1/I2) contributions, RS-15385-197 is uniquely suited due to its complete lack of affinity for non-adrenoceptor imidazoline binding sites (pKi <5) [1]. This contrasts with idazoxan and related imidazoline-derived α2-antagonists, which exhibit significant imidazoline site binding. Applications include validation of α2-specific cardiovascular effects, CNS noradrenergic modulation studies, and investigations of endogenous imidazoline ligands where clean pharmacological tools are essential.

Oral CNS α2-Adrenoceptor Blockade

RS-15385-197 enables oral administration for achieving CNS α2-adrenoceptor antagonism, with a defined oral AD50 of 96 μg/kg for reversing UK-14,304-induced mydriasis in rats [1]. This property is valuable for chronic dosing paradigms, behavioral pharmacology studies, and preclinical models where repeated intraperitoneal or intravenous administration is impractical. The compound's CNS penetration and oral bioavailability distinguish it from peripherally-restricted α2-antagonists and support its use in investigating central noradrenergic contributions to behavior, cognition, and neuroendocrine function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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